(S,S)-oxandrine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

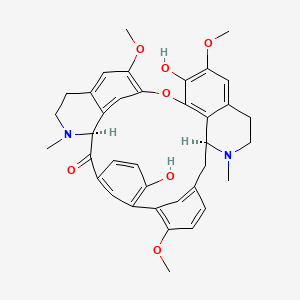

(S,S)-oxandrine hydrochloride is a useful research compound. Its molecular formula is C37H38N2O7 and its molecular weight is 622.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Hydrolysis and Stability

Oxandrolone's lactone ring undergoes hydrolysis under acidic or alkaline conditions, forming a δ-hydroxy acid metabolite . This reaction is catalyzed by esterases in vivo, contributing to its metabolic clearance:

Oxandrolone (lactone)+H2Oesteraseδ-Hydroxy acid+H+

Key Data:

-

Hydrolysis Rate : 28% of oral oxandrolone is excreted unchanged, while 3% undergoes lactone hydrolysis .

-

pH Sensitivity : Degradation accelerates in alkaline environments (pH > 8) .

Metabolic Reactions

Oxandrolone undergoes hepatic and renal metabolism via hydroxylation and conjugation :

Cytochrome P450-Mediated Hydroxylation

-

16α- and 16β-Hydroxylation : Minor pathways (<2% of total metabolites) .

-

17-Epimerization : Forms 17-epioxandrolone (8.4% excretion) .

Phase II Conjugation

-

Glucuronidation : Primary route for renal excretion.

-

Sulfation : Limited due to steric hindrance from the 17α-methyl group .

Metabolite Profile (Human Urine):

| Metabolite | Excretion (%) | Pathway |

|---|---|---|

| Unchanged Oxandrolone | 35.8 | Renal filtration |

| 17-Epioxandrolone | 8.4 | Epimerization |

| 16α-Hydroxyoxandrolone | 0.9 | CYP3A4 hydroxylation |

| 16β-Hydroxyoxandrolone | 0.7 | CYP3A4 hydroxylation |

| δ-Hydroxy acid | 1.2 | Lactone hydrolysis |

Thermal Degradation

Oxandrolone exhibits thermal instability at elevated temperatures (>150°C), leading to ring-opening and formation of tetrahydroisoquinoline derivatives :

OxandroloneΔTetrahydroisoquinoline+CO2

Experimental Observations:

-

GC/MS Analysis : Degradation observed at 200°C, yielding octopamine and cyclohexanone residues .

-

Half-Life : Extended to 13.3 hours in elderly patients due to reduced renal clearance .

Protein Binding and Reactivity

Oxandrolone's 17α-methyl group enhances plasma protein binding (94–97%) and reduces hepatic first-pass metabolism . The oxa substitution at C2 increases hydrogen-bonding capacity, modulating interactions with androgen receptors.

Structural Influences on Reactivity:

-

Hydrogen Bonding : The lactone oxygen participates in H-bonding with Arg752 and Gln711 of the androgen receptor .

-

Steric Effects : 17α-methyl group impedes 17β-hydroxysteroid dehydrogenase activity, prolonging half-life .

Synthetic Pathways

Though not directly described for "(S,S)-oxandrine hydrochloride," oxandrolone synthesis involves:

-

Diels-Alder Reaction : Androstane backbone formation.

-

Lactonization : Introduction of the 2-oxa moiety via ketone oxidation .

-

Stereochemical Control : Chiral resolution to isolate 5α,17β-diastereomers .

Analytical Characterization

| Technique | Key Findings | Source |

|---|---|---|

| NMR | Methyl signals at 1.02 ppm (oxazolidine) | |

| GC/MS | Retention time: 2.20 min (degradation) | |

| X-ray Crystallography | Confirmed 5α,17β-stereochemistry |

属性

分子式 |

C37H38N2O7 |

|---|---|

分子量 |

622.7 g/mol |

IUPAC 名称 |

(1S,14S)-6,21-dihydroxy-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaen-2-one |

InChI |

InChI=1S/C37H38N2O7/c1-38-12-11-22-18-32(45-5)36(42)37-33(22)27(38)15-20-6-9-29(43-3)26(14-20)25-16-23(7-8-28(25)40)35(41)34-24-19-31(46-37)30(44-4)17-21(24)10-13-39(34)2/h6-9,14,16-19,27,34,40,42H,10-13,15H2,1-5H3/t27-,34-/m0/s1 |

InChI 键 |

XCZPVAXCZZECDL-FOPBOCKXSA-N |

手性 SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)C(=O)[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC |

规范 SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)C5=C(C=CC(=C5)C(=O)C6C7=CC(=C(C=C7CCN6C)OC)O3)O)O)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。